2-Bromo-3-fluorobenzenesulphonyl chloride CAS number and identifiers
2-Bromo-3-fluorobenzenesulphonyl chloride CAS number and identifiers
Executive Summary
2-Bromo-3-fluorobenzenesulphonyl chloride is a high-value organosulfur building block used extensively in medicinal chemistry and drug discovery.[1] It serves as a critical scaffold for the synthesis of sulfonamide-based pharmacophores, particularly in the development of kinase inhibitors, GPCR ligands, and ion channel modulators.[1] Its unique substitution pattern—featuring an ortho-bromo handle relative to the sulfonyl group and a meta-fluoro substituent—allows for precise structure-activity relationship (SAR) exploration.[1] The bromine atom facilitates downstream diversification via palladium-catalyzed cross-coupling, while the fluorine atom modulates metabolic stability and lipophilicity.[1]
Chemical Identity & Physical Properties[1][2][3][4][5][6][7]
This compound is distinct from its isomers (e.g., 2-bromo-4-fluoro- or 3-bromo-2-fluorobenzenesulfonyl chloride).[1] Verification of the substitution pattern is critical prior to synthesis.[1]
Table 1: Chemical Identifiers
| Property | Value |
| Chemical Name | 2-Bromo-3-fluorobenzenesulphonyl chloride |
| CAS Number | 1065076-31-4 |
| Molecular Formula | C₆H₃BrClFO₂S |
| Molecular Weight | 273.51 g/mol |
| SMILES | ClS(=O)(=O)c1cccc(F)c1Br |
| InChI Key | Predicted based on structure: [Isomer Specific Key Required] |
| MDL Number | MFCD11101430 |
Physical Characteristics[3][4][5][6][7][8][9][10]
-
Appearance: Typically a low-melting solid or viscous, pale-yellow oil (batch dependent).[1]
-
Boiling Point: Predicted ~260–270°C (at 760 mmHg); often distilled under reduced pressure to prevent decomposition.[1]
-
Solubility: Soluble in DCM, THF, Ethyl Acetate; reacts violently with water and alcohols.[1]
-
Stability: Moisture sensitive.[1] Hydrolyzes to 2-bromo-3-fluorobenzenesulfonic acid.[1]
Synthesis & Manufacturing Methodologies
The Challenge of Regioselectivity
Direct chlorosulfonation of 2-bromo-3-fluorobenzene is not recommended as the primary synthetic route.[1] The directing effects of the fluorine (ortho/para) and bromine (ortho/para) substituents create a competitive landscape, leading to a mixture of sulfonyl chloride isomers (e.g., substitution at the C-4 or C-6 positions) that are difficult to separate.[1]
Preferred Route: The Meerwein Sulfonylation
To guarantee the 2-bromo-3-fluoro substitution pattern, the synthesis must proceed via the Meerwein reaction (diazotization of the corresponding aniline followed by reaction with sulfur dioxide).[1] This method locks the sulfonyl group to the position of the amino precursor.[1]
Step-by-Step Protocol (Standardized)
Precursor: 2-Bromo-3-fluoroaniline (CAS: 111721-75-6).[1][2]
-
Diazotization:
-
Sulfonylation (Meerwein Reaction):
-
Prepare a saturated solution of sulfur dioxide (
) in glacial acetic acid containing catalytic Copper(II) chloride ( ).[1] -
Slowly add the cold diazonium salt solution to the
mixture.[1] -
Observation: Vigorous evolution of nitrogen gas (
) indicates the displacement of the diazo group by the sulfonyl radical.[1]
-
-
Work-up:
Synthesis Workflow Diagram
Figure 1: Regioselective synthesis via the Meerwein strategy ensures the sulfonyl group is installed at the C-1 position relative to the Br (C-2) and F (C-3) substituents.[1]
Reactivity & Applications in Drug Discovery[1]
2-Bromo-3-fluorobenzenesulphonyl chloride is a "divergent" intermediate.[1] It possesses two distinct electrophilic sites that can be manipulated sequentially.[1]
A. Sulfonamide Formation (The S-Electrophile)
The sulfonyl chloride moiety is highly reactive toward nucleophiles (amines, alcohols).[1]
-
Reaction:
[1] -
Conditions: DCM or THF, Pyridine or Triethylamine (TEA) base,
.[1] -
Utility: Establishes the core sulfonamide linker common in protease inhibitors and antibiotics.[1]
B. Palladium-Catalyzed Coupling (The C-Br Electrophile)
Once the sulfonamide is formed, the ortho-bromine atom becomes a handle for cross-coupling reactions.[1]
-
Suzuki-Miyaura: Coupling with aryl/alkyl boronic acids to extend the carbon skeleton.[1]
-
Buchwald-Hartwig: Amination to introduce a second amino group.[1]
-
Note: The bromine is sterically crowded (flanked by the sulfonyl group and the fluorine).[1] High-activity catalysts (e.g., Pd(dppf)Cl₂, S-Phos Pd G3) are often required.[1]
Reactivity Logic Map
Figure 2: Sequential functionalization strategy.[1] The sulfonyl chloride is reacted first to prevent chemoselectivity issues during metal-catalyzed coupling.[1]
Handling, Safety, and Storage[1]
Hazard Profile
-
Signal Word: DANGER.
-
Hazards: Causes severe skin burns and eye damage.[1] Reacts with water to release HCl and sulfonic acid.[1]
Storage Protocol
-
Atmosphere: Store under inert gas (Argon or Nitrogen).[1] Moisture leads to rapid degradation (hydrolysis).[1]
-
Temperature: Refrigerate (2–8°C) for long-term stability.
-
Container: Tightly sealed glass vial with a PTFE-lined cap.
References
-
Apollo Scientific. (2026).[1] Product Data Sheet: 2-Bromo-3-fluorobenzenesulphonyl chloride (CAS 1065076-31-4).[1] Retrieved from [1]
-
Meerwein, H., et al. (1957).[1] Method for the preparation of aromatic sulfonyl chlorides. Chemische Berichte, 90, 841.[1] (Foundational protocol for diazonium-to-sulfonyl chloride conversion).
-
Sigma-Aldrich. (2026).[1] Safety Data Sheet: Sulfonyl Chlorides. Retrieved from [1]
-
PubChem. (2026).[1] Compound Summary: 2-Bromo-5-fluorobenzenesulfonyl chloride (Isomer Comparison). National Library of Medicine.[1] Retrieved from [1]
-
ChemicalBook. (2026).[1] Synthesis of 2-Bromo-3-fluoroaniline (Precursor Data). Retrieved from [1]
